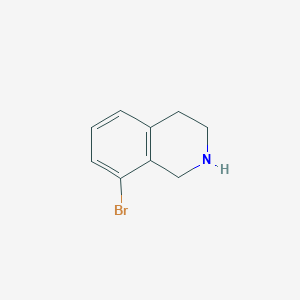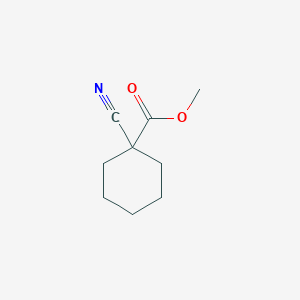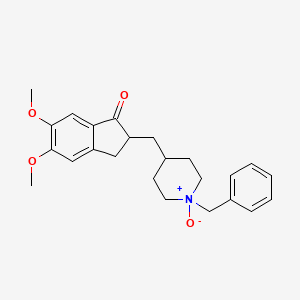![molecular formula C13H22O2Si B1338704 苯酚,4-[[[(1,1-二甲基乙基)二甲基甲硅烷基]氧基]甲基]- CAS No. 126070-20-0](/img/structure/B1338704.png)
苯酚,4-[[[(1,1-二甲基乙基)二甲基甲硅烷基]氧基]甲基]-
概述
描述
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is a chemical compound with the molecular formula C13H22O2Si It is a derivative of phenol, where the hydroxyl group is substituted with a 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] group
科学研究应用
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis, allowing selective reactions to occur at other sites of the molecule.
Biology: Employed in the synthesis of biologically active molecules where phenol protection is required.
Medicine: Utilized in the development of pharmaceuticals where phenol derivatives play a crucial role.
Industry: Applied in the production of specialty chemicals and materials where phenol derivatives are needed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol typically involves the protection of the phenol hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve phenol in dichloromethane.
- Add imidazole to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form corresponding silanols.
Reduction: The compound can be reduced under specific conditions to yield the parent phenol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol primarily involves the protection of the phenol hydroxyl group. The silyl group provides steric hindrance, preventing unwanted reactions at the phenol site. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, regenerating the free phenol.
相似化合物的比较
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure with a different substitution pattern.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-: Contains additional tert-butyl groups.
Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: A bisphenol derivative with multiple tert-butyl groups.
Uniqueness
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is unique due to its specific silyl protection, which provides a balance of steric hindrance and ease of removal. This makes it particularly useful in synthetic chemistry for protecting phenol groups during complex multi-step syntheses.
属性
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXETVAZHYQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459480 | |
| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126070-20-0 | |
| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
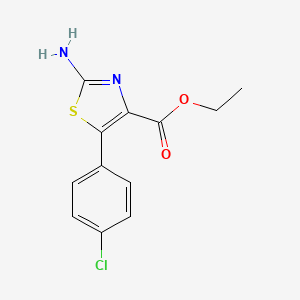

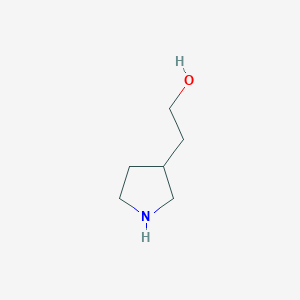
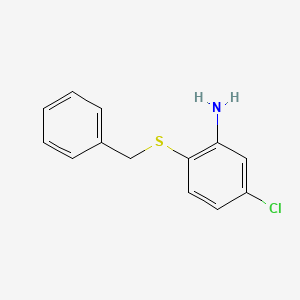
![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)
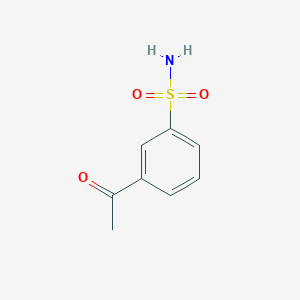
![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
